Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester
Overview
Description
Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester is a versatile chemical compound with the molecular formula C11H13NO3. It is used in various scientific research fields, including drug synthesis and polymer production. This compound is known for its unique structure, which combines elements of both esters and amides, making it a valuable tool for exploring different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester typically involves the reaction of phenylmethyl chloroformate with 2-propen-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester exerts its effects involves the interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or other proteins. This interaction can lead to the modification of protein function or the inhibition of enzyme activity, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester
- Carbamic acid, N-(2-propen-1-yloxy)-, methyl ester
- Carbamic acid, N-(2-propen-1-yloxy)-, ethyl ester
Uniqueness
This compound is unique due to its phenylmethyl ester group, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific applications such as drug synthesis and polymer production.
Properties
IUPAC Name |
benzyl N-prop-2-enoxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-8-15-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWADCMXFGHAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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